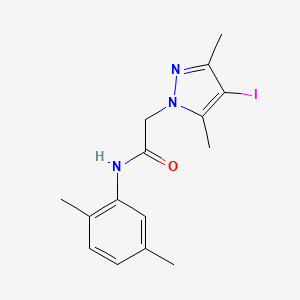
N-(4'-fluoro-3-biphenylyl)-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4'-fluoro-3-biphenylyl)-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide, commonly known as FLB 463, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a range of pharmacological effects.
Mecanismo De Acción
FLB 463 acts as an agonist of the cannabinoid receptor CB2, which is primarily expressed on immune cells. Activation of this receptor has been shown to have anti-inflammatory effects, which may contribute to the analgesic properties of FLB 463. Additionally, FLB 463 has been shown to have effects on other receptors, including TRPV1 and PPARγ, which may also contribute to its pharmacological effects.
Biochemical and physiological effects:
In addition to its analgesic effects, FLB 463 has been shown to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis, as well as neuroprotective effects in models of traumatic brain injury and stroke. FLB 463 may also have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FLB 463 for lab experiments is its high purity and reproducibility of synthesis. Additionally, FLB 463 has been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, one limitation of FLB 463 is its relatively low potency compared to other cannabinoid receptor agonists, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on FLB 463. One area of interest is the potential use of FLB 463 in combination with other drugs for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms underlying the pharmacological effects of FLB 463, and to identify potential side effects and safety concerns. Finally, there may be potential applications for FLB 463 in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of FLB 463 involves several steps, starting with the reaction of 4-fluoroaniline with 4-methyl-2-oxopentanoic acid to form an intermediate. This intermediate is then reacted with piperidine and benzyl chloroformate to form the final product. The synthesis of FLB 463 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
FLB 463 has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, and may be a promising alternative to opioids for the treatment of pain.
Propiedades
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c1-16(2)13-22(28)24(30)27-12-4-6-19(15-27)23(29)26-21-7-3-5-18(14-21)17-8-10-20(25)11-9-17/h3,5,7-11,14,16,19H,4,6,12-13,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMBQBUCGBEJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-fluorophenyl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6083799.png)
![6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)
![N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6083810.png)
![4-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-2-butyn-1-yl acetate](/img/structure/B6083821.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide](/img/structure/B6083839.png)
![1-cyclopentyl-4-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6083842.png)
![3-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(methylsulfonyl)piperidine](/img/structure/B6083846.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6083850.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6083851.png)
![2-(3-fluorophenyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6083863.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)amino]carbonyl}benzoic acid](/img/structure/B6083869.png)

![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6083884.png)